molecular formula C21H22ClN3O4S B2915433 N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351623-40-9

N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No. B2915433
CAS RN: 1351623-40-9
M. Wt: 447.93
InChI Key: COVYBDFGVKCAKB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 4H-chromene, a piperazine ring, and a thiophene .


Molecular Structure Analysis

The 4H-chromene is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The thiophene is a five-membered ring with one sulfur atom .

Scientific Research Applications

Enantioselective Catalysis

Compounds containing piperazine and chromene structures have been studied for their potential as catalysts in enantioselective synthesis. For example, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).

Ligand Synthesis and Crystal Structure Analysis

The synthesis and structural analysis of ligands containing thiophene and piperazine structures offer insights into the design of complex molecules for potential applications in material science and molecular engineering. For instance, N,N′-bis((thiophene-2-carboxamide)propyl)piperazine has been synthesized and characterized, providing a foundation for further studies in coordination chemistry and crystallography (Balaban et al., 2008).

Antimicrobial Activity

Hybrid molecules incorporating piperazine along with other functional groups have been investigated for their antimicrobial properties. Research in this area focuses on developing new compounds with enhanced activity against various microorganisms. For example, a study on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, highlighting the potential of such compounds in medicinal chemistry (Başoğlu et al., 2013).

Heterocyclic Compound Synthesis

The design and synthesis of novel heterocyclic compounds, including those containing chromene, piperazine, and thiophene moieties, are of significant interest due to their potential applications in drug development and organic materials. Studies in this area aim to explore the chemical space for new bioactive molecules and materials with unique properties (Mekky & Sanad, 2019).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Chromenes, in general, have shown promise in various areas of medicinal chemistry .

properties

IUPAC Name

N-[2-[4-(4-oxochromene-2-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S.ClH/c25-17-13-19(28-18-4-2-1-3-16(17)18)21(27)24-10-8-23(9-11-24)7-6-22-20(26)15-5-12-29-14-15;/h1-5,12-14H,6-11H2,(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVYBDFGVKCAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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